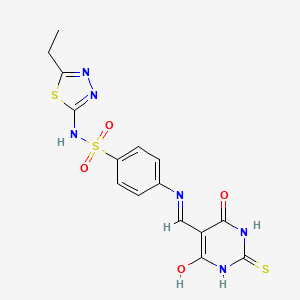

4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Description

The compound 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a hybrid sulfonamide derivative incorporating a tetrahydropyrimidine-dione-thione core linked to a 5-ethyl-1,3,4-thiadiazole moiety. Its synthesis likely involves cyclocondensation and nucleophilic substitution, as observed in analogous compounds .

Properties

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O4S3/c1-2-11-19-20-15(27-11)21-28(24,25)9-5-3-8(4-6-9)16-7-10-12(22)17-14(26)18-13(10)23/h3-7H,2H2,1H3,(H,20,21)(H3,17,18,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZYCWJJRVYZQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(NC(=S)NC3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a complex organic molecule with potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C19H22N4O5S

- Molecular Weight : 382.39 g/mol

- CAS Number : 5818-09-7

The compound features a sulfonamide group linked to a thiadiazole and a pyrimidine derivative, which are known to exhibit various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The presence of the sulfonamide moiety allows for inhibition of carbonic anhydrase (CA) enzymes, which are implicated in tumor growth and metastasis. Studies have shown that thiadiazole derivatives can decrease the viability of cancer cells by targeting these enzymes .

- Anticancer Properties : Thiadiazole derivatives have been extensively studied for their anticancer properties. The compound has demonstrated cytotoxic effects on various cancer cell lines, including leukemia and solid tumors. The mechanism involves inducing apoptosis and inhibiting cell proliferation .

- Antimicrobial Effects : The 1,3,4-thiadiazole scaffold is associated with significant antimicrobial activity. Compounds containing this moiety have shown efficacy against a range of bacterial and fungal pathogens, potentially through interference with microbial metabolic pathways .

Case Studies

- Cytotoxicity Assays : In vitro studies conducted on various cancer cell lines (e.g., HL-60, U937) revealed that derivatives of thiadiazole sulfonamides exhibit low micromolar cytotoxicity comparable to established chemotherapeutic agents like staurosporine .

- Antimicrobial Testing : A series of experiments indicated that compounds similar to the target molecule possess broad-spectrum antimicrobial activity. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays .

- Synthesis and Characterization : The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of synthesized compounds .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C19H22N4O5S |

| Molecular Weight | 382.39 g/mol |

| CAS Number | 5818-09-7 |

| Anticancer Activity | IC50 < 10 µM (various cell lines) |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

Scientific Research Applications

The compound 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a complex organic molecule with significant potential in various scientific research applications. This article explores its chemical properties, synthesis methods, biological activities, and potential therapeutic uses, supported by comprehensive data and case studies.

Antimicrobial Properties

Research has indicated that compounds with similar structural motifs exhibit antimicrobial activities. For instance, thiazole and thiadiazole derivatives have been documented to possess significant antibacterial and antifungal properties. The presence of the sulfonamide group may enhance these effects by interfering with bacterial folate synthesis.

Anticancer Activity

Compounds containing dioxo-tetrahydropyrimidine structures have shown promise in cancer research due to their ability to inhibit cell proliferation in various cancer cell lines. Studies suggest that these compounds may induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest.

Case Studies

- Antibacterial Activity : In a study published in the Journal of Medicinal Chemistry, derivatives of benzenesulfonamides were tested against strains of Escherichia coli and Staphylococcus aureus. Results indicated that modifications to the sulfonamide structure significantly enhanced antibacterial potency .

- Anticancer Research : A recent investigation reported that a related compound induced apoptosis in human breast cancer cells via mitochondrial pathways, suggesting potential therapeutic applications in oncology .

Applications in Drug Development

Given its promising biological activities, this compound could serve as a lead in drug development for treating infections or cancers. The dual-action mechanism—targeting both microbial growth and cancer cell proliferation—makes it an attractive candidate for further research.

Comparison with Similar Compounds

Structural Similarities and Variations

The compound shares structural homology with benzenesulfonamide derivatives bearing thiazole/thiadiazole and pyrimidine substituents. Key analogs include:

Key Observations :

- The ethyl group on the thiadiazole in the target compound may enhance lipophilicity compared to methyl or cyclopropyl analogs .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- Higher melting points (e.g., 258–260°C for 27j) correlate with rigid substituents (cyclopropyl), while lower values (e.g., 183–185°C for 12h) suggest flexibility .

- The target’s predicted LogP (~2.8) aligns with moderate lipophilicity, balancing membrane permeability and solubility .

Anti-GBM Activity (QSAR Model) :

| Compound | Observed Activity (AUOQSAR) | Predicted Activity |

|---|---|---|

| Target Compound (Analog) | 0.2920 | 0.2939 |

| (Z)-4-(2-(1,3-dioxo-inden-2-ylidene)hydrazineyl)-N-(5-methyl-thiadiazol-2-yl)benzenesulfonamide | 0.2569 | 0.1753 |

Key Observations :

- The target’s tetrahydropyrimidine-dione-thione core shows higher observed activity (0.2920) than the inden-dione analog (0.2569), likely due to improved hydrogen bonding with the thione group .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how is structural integrity validated?

- Synthesis : The compound can be synthesized via cyclocondensation reactions involving amines and sulfonamide precursors. For example, analogous thiadiazole-sulfonamide derivatives are prepared by reacting aromatic aldehydes with thiadiazole-2-amines in ethanol, followed by cyclization with chloroacetyl chloride in dimethylformamide (DMF) .

- Structural Validation : Use spectroscopic techniques:

- NMR (¹H/¹³C) : Confirms hydrogen/carbon environments (e.g., thioxotetrahydropyrimidine and sulfonamide groups) .

- IR Spectroscopy : Identifies functional groups like C=O (1680–1700 cm⁻¹) and C=S (1250–1300 cm⁻¹) .

- TLC/HPLC : Monitors reaction progress and purity .

Q. Which biological activities are plausible based on structural analogs?

- Thiadiazole and pyrimidine derivatives exhibit antimicrobial, anticancer, and anti-inflammatory properties. For instance:

- Preliminary screening should include in vitro assays (e.g., MIC tests for antimicrobial activity, MTT assays for cytotoxicity) .

Advanced Research Questions

Q. How can synthesis yield be optimized for this compound?

- Key Parameters :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency .

- Catalysts : Use triethylamine or sodium hydride to deprotonate intermediates .

- Temperature : Controlled heating (60–80°C) prevents side reactions .

- Methodology : Apply Design of Experiments (DoE) to optimize variables (e.g., reactant ratios, temperature). For example, a Central Composite Design can model interactions between parameters .

Q. How should conflicting spectral data during structural elucidation be resolved?

- Stepwise Approach :

Cross-validate with multiple techniques : Compare NMR, IR, and mass spectrometry data to confirm functional groups .

X-ray crystallography : Resolve ambiguities in tautomeric forms (e.g., thioxo vs. oxo configurations) .

Computational modeling : Use DFT calculations to predict NMR chemical shifts and compare with experimental data .

Q. What strategies enhance the compound's bioavailability for pharmacological studies?

- Structural Modifications :

- Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to improve solubility .

- Employ prodrug approaches (e.g., esterification of sulfonamide groups) .

- Formulation : Use nanocarriers (liposomes, micelles) to enhance cellular uptake .

Q. How can researchers design derivatives to target specific enzymes (e.g., kinases)?

- Rational Design :

- Molecular docking : Screen derivatives against crystal structures of target enzymes (e.g., EGFR kinase) to prioritize synthetic targets .

- SAR Analysis : Modify substituents on the thiadiazole or pyrimidine rings to enhance binding affinity. For example:

| Derivative Modification | Observed Effect | Reference |

|---|---|---|

| Ethyl → Fluorophenyl | Increased kinase inhibition potency | |

| Sulfonamide → Amide | Improved metabolic stability |

Data Contradiction Analysis

Q. How to interpret discrepancies in biological activity between in vitro and in vivo studies?

- Possible Causes :

- Metabolic instability : The compound may be rapidly metabolized in vivo (e.g., sulfonamide hydrolysis) .

- Poor tissue penetration : Bulky substituents on the pyrimidine ring could limit bioavailability .

- Resolution :

- Conduct pharmacokinetic studies (e.g., plasma half-life, tissue distribution) .

- Use isotopic labeling (³H or ¹⁴C) to track compound metabolism .

Experimental Design Considerations

Q. What controls are essential in biological assays for this compound?

- Negative Controls :

- Solvent-only treatments (e.g., DMSO) to rule out vehicle effects .

- Wild-type cell lines to compare with genetically modified models .

- Positive Controls :

- Known inhibitors (e.g., doxorubicin for cytotoxicity assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.